molecular formula C20H19N3O6 B2895862 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide CAS No. 898457-31-3

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide

Cat. No. B2895862
CAS RN: 898457-31-3
M. Wt: 397.387
InChI Key: OLEGYDMCKBFWSQ-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide, also known as MI-773, is a small molecule inhibitor that has been used in scientific research to inhibit the activity of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that is often mutated or deleted in cancer cells, while the MDM2 protein is an oncogene that can inhibit the activity of p53. Inhibition of the p53-MDM2 interaction by MI-773 can lead to increased p53 activity and apoptosis in cancer cells, making it a promising target for cancer therapy.

Scientific Research Applications

Antimalarial Activity

  • Werbel et al. (1986) investigated a series of compounds including isoquinoline derivatives for their antimalarial potency. They found a correlation between the substituents on the phenyl ring and increased antimalarial activity against Plasmodium berghei in mice, highlighting the potential use of these compounds in treating resistant strains of malaria (Werbel et al., 1986).

Topoisomerase I Inhibition

  • Morrell et al. (2007) conducted a systematic study on indenoisoquinoline analogues, focusing on their role as topoisomerase I inhibitors. They discovered that specific substituents, including nitro and methoxy groups, significantly enhance the biological activity of these compounds, suggesting their use in cancer therapies (Morrell et al., 2007).

Structural Properties

  • Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives. They reported on the formation of gels and crystalline solids under different conditions, which could be relevant for material science applications (Karmakar et al., 2007).

Insecticidal Activity

  • Bakhite et al. (2014) synthesized and tested several pyridine derivatives, including isoquinoline compounds, for their insecticidal properties. They found that some compounds exhibited significant aphidicidal activities, suggesting potential use in agriculture (Bakhite et al., 2014).

Synthesis of Quinolones

  • Píša and Rádl (2016) described a synthesis method for quinolones using isoquinoline derivatives. Their method indicates potential applications in pharmaceutical synthesis (Píša & Rádl, 2016).

Antitumor Activity

  • Ambros et al. (1988) synthesized methoxy-indolo[2,1-a]isoquinolines and evaluated their cytostatic activity. Certain derivatives showed significant inhibition of tumor cell proliferation (Ambros et al., 1988).

Antidepressant Effects

  • López et al. (2013) compared the antidepressant effects of trans-resveratrol and a synthetic isoquinoline derivative. Their findings suggest potential applications of such derivatives in treating depressive disorders (López et al., 2013).

Antimicrobial Studies

  • Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with isoquinoline ligands and evaluated their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Chai et al., 2017).

properties

IUPAC Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-28-11-10-22-9-8-16-17(20(22)25)6-3-7-18(16)29-13-19(24)21-14-4-2-5-15(12-14)23(26)27/h2-9,12H,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEGYDMCKBFWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide

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